molecular formula C16H29N3O6 B2696940 N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine CAS No. 104903-59-5

N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine

Cat. No.: B2696940
CAS No.: 104903-59-5
M. Wt: 359.423
InChI Key: INHBBLAAKUFQTQ-NHCYSSNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine is a compound that belongs to the class of N-protected amino acids. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group in organic synthesis to prevent unwanted reactions at the amino group during chemical transformations. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine typically involves the protection of the amino group of L-isoleucine with the Boc group, followed by coupling with L-glutamine. The Boc protection is achieved by reacting L-isoleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The protected L-isoleucine is then coupled with L-glutamine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during chemical transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation . The molecular targets and pathways involved depend on the specific application and the nature of the peptides or biomolecules synthesized using this compound .

Biological Activity

N-(tert-butoxycarbonyl)-L-isoleucyl-L-glutamine (Boc-Ile-Gln) is a synthetic derivative of the amino acids isoleucine and glutamine, protected by a tert-butoxycarbonyl (Boc) group. This compound is of significant interest in biochemical research due to its potential applications in drug development, particularly in the fields of immunology and metabolism. This article explores the biological activity of Boc-Ile-Gln, including its mechanisms of action, effects on cellular processes, and implications for therapeutic use.

Boc-Ile-Gln is synthesized through standard peptide coupling techniques, where the Boc group serves as a protective moiety to enhance stability and solubility. The synthesis typically involves the following steps:

  • Protection of Glutamine : The amino group of glutamine is protected using Boc anhydride.
  • Coupling with Isoleucine : The protected glutamine is then coupled with isoleucine using a coupling agent such as DCC (dicyclohexylcarbodiimide).
  • Deprotection : Finally, the Boc group can be removed under acidic conditions to yield the free amino acid.

Immunomodulatory Effects

Boc-Ile-Gln exhibits notable immunomodulatory properties that are essential for various physiological processes:

  • Lymphocyte Proliferation : Research indicates that glutamine derivatives like Boc-Ile-Gln can enhance lymphocyte proliferation, which is critical during immune responses. Glutamine serves as a vital nutrient for lymphocytes, influencing their growth and function .
  • Cytokine Production : The compound has been shown to modulate cytokine production in immune cells. For instance, it can reduce pro-inflammatory cytokines while promoting anti-inflammatory responses, thereby playing a role in managing inflammatory conditions such as inflammatory bowel disease (IBD) .

Metabolic Functions

The metabolic role of Boc-Ile-Gln extends beyond immune modulation:

  • Protein Synthesis : Glutamine derivatives stimulate protein synthesis and inhibit proteolysis in enterocytes, supporting gut health and integrity .
  • Energy Metabolism : As a preferred fuel source for rapidly dividing cells, Boc-Ile-Gln supports energy metabolism in tissues such as the intestines and immune cells .

Case Studies and Research Findings

Several studies have evaluated the biological activity of glutamine derivatives, including Boc-Ile-Gln:

  • Study on Cytokine Modulation :
    • A clinical trial assessed the effects of glutamine supplementation on cytokine profiles in patients with IBD. Results showed that supplementation led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 while increasing IL-10 levels .
  • Impact on Muscle Recovery :
    • In a controlled study involving athletes, supplementation with glutamine improved recovery times post-exercise by reducing muscle soreness and enhancing muscle repair mechanisms .
  • Glutamine and Gut Health :
    • Research demonstrated that glutamine supplementation could restore intestinal barrier function compromised during catabolic states, highlighting its protective role against increased intestinal permeability .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study/Trial Focus Findings
Clinical Trial 1Cytokine ModulationDecreased TNF-α and IL-6; increased IL-10
Clinical Trial 2Muscle RecoveryReduced muscle soreness; improved recovery
Animal StudyGut HealthRestored intestinal barrier function; reduced permeability

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O6/c1-6-9(2)12(19-15(24)25-16(3,4)5)13(21)18-10(14(22)23)7-8-11(17)20/h9-10,12H,6-8H2,1-5H3,(H2,17,20)(H,18,21)(H,19,24)(H,22,23)/t9-,10-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHBBLAAKUFQTQ-NHCYSSNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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